5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole
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Overview
Description
The compound 5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole is a complex heterocyclic molecule It features a benzodiazole core, an azetidine ring, and a thiophene-substituted oxadiazole moiety
Mechanism of Action
Target of Action
Similarly, thiophene derivatives have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Benzodiazole and thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Benzodiazole and thiophene derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Result of Action
Depending on their targets, benzodiazole and thiophene derivatives can have a wide range of effects, including inhibition of enzyme activity, modulation of receptor signaling, and interference with cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step reactions. The process begins with the preparation of the thiophene-substituted oxadiazole, followed by the formation of the azetidine ring, and finally, the coupling with the benzodiazole core. Common reagents include phosphorus pentasulfide (P4S10) for sulfurization and various condensation agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole: undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Electrophilic substitution reactions often use reagents like bromine or nitric acid .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodiazole derivatives .
Scientific Research Applications
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their anti-inflammatory and anticancer properties.
Oxadiazole derivatives: Used in antimicrobial and antiviral research.
Benzodiazole derivatives: Commonly found in pharmaceuticals for their sedative and anxiolytic effects.
Uniqueness
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole:
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-17(10-3-4-12-13(6-10)19-9-18-12)22-7-11(8-22)16-20-15(21-24-16)14-2-1-5-25-14/h1-6,9,11H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKXNSVESLRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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